molecular formula C8H8N2O B12097749 6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B12097749
M. Wt: 148.16 g/mol
InChI Key: VXKBUEUAOJFILG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while reduction may produce a dihydropyridine compound .

Scientific Research Applications

6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral agents.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

6-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C8H8N2O/c1-5-2-3-6-4-7(11)10-8(6)9-5/h2-3H,4H2,1H3,(H,9,10,11)

InChI Key

VXKBUEUAOJFILG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CC(=O)N2)C=C1

Origin of Product

United States

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